molecular formula C19H19ClN2O4 B4236992 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone

1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone

Cat. No.: B4236992
M. Wt: 374.8 g/mol
InChI Key: TVGKXZWAZVLVTC-UHFFFAOYSA-N
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Description

1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone is an organic compound characterized by its complex aromatic structure It features a benzoyl group attached to an azepane ring, with additional substituents including a chloro and nitro group on the phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable azepane derivative reacts with a chloronitrophenoxybenzoyl precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The azepane ring provides structural flexibility, allowing the molecule to adopt various conformations and interact with different biological targets.

Comparison with Similar Compounds

  • 1-[3-(2-chlorophenoxy)benzoyl]azepane
  • 1-[3-(2-nitrophenoxy)benzoyl]azepane
  • 1-[3-(2-bromophenoxy)benzoyl]azepane

Uniqueness: 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone is unique due to the presence of both chloro and nitro groups on the phenoxy moiety. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds with only one substituent.

Properties

IUPAC Name

azepan-1-yl-[3-(2-chloro-6-nitrophenoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c20-16-9-6-10-17(22(24)25)18(16)26-15-8-5-7-14(13-15)19(23)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGKXZWAZVLVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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